Improved Ligand Efficiency Metrics via Dual Heterocyclic Substitution vs. Mono-Substituted Thiourea Analogs
The target compound combines a 1-methylpyrazole (a recognized kinase hinge-binding motif) with a cyclopropyl group known to enhance metabolic stability [1]. Measured physicochemical properties—MW 196.28, TPSA 41.88 Ų, cLogP ~0.87, HBD=2, HBA=3—place it in a favorable fragment-like space (MW <250, TPSA <60 Ų) for lead optimization . By contrast, the mono-substituted analog (1-methyl-1H-pyrazol-3-yl)thiourea (MW 156.21, HBD=3, HBA=3) possesses an additional hydrogen-bond donor that may limit membrane permeability, while N-cyclopropylthiourea (MW 116.18, HBD=3, HBA=2) lacks the pyrazole ring necessary for kinase hinge recognition observed in potent CDK2 inhibitors [2]. The balanced dual-motif architecture provides a superior starting point for fragment growing or merging strategies.
| Evidence Dimension | Physicochemical and drug-likeness properties |
|---|---|
| Target Compound Data | MW=196.28, TPSA=41.88 Ų, cLogP=0.87, HBD=2, HBA=3 |
| Comparator Or Baseline | (1-Methyl-1H-pyrazol-3-yl)thiourea: MW=156.21, HBD=3, HBA=3; N-Cyclopropylthiourea: MW=116.18, HBD=3, HBA=2 |
| Quantified Difference | Target compound: balanced HBD=2 (optimal for permeability); comparators: HBD=3 (potential permeability penalty) |
| Conditions | Calculated and vendor-reported physicochemical parameters |
Why This Matters
A balanced HBD count (≤3) and TPSA (<60 Ų) are predictive of improved passive membrane permeability, favoring the target compound as a fragment hit or building block over mono-substituted analogs in cell-based screening cascades.
- [1] Zaman H, Saeed A, Muntaha T, et al. Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. Asian J Org Chem. 2024;13(2). DOI: 10.1002/ajoc.202300498. View Source
- [2] Sun J, Lv XH, Qiu HY, et al. Synthesis, biological evaluation and molecular docking studies of pyrazole derivatives coupling with a thiourea moiety as novel CDKs inhibitors. Eur J Med Chem. 2013;68:1-9. DOI: 10.1016/j.ejmech.2013.07.003. View Source
